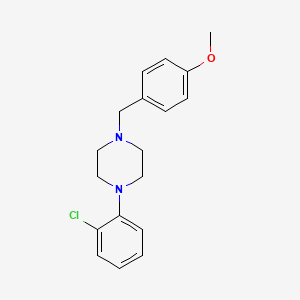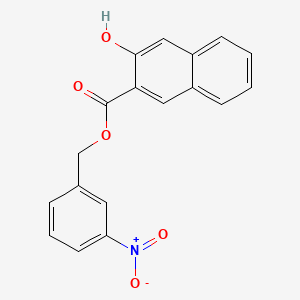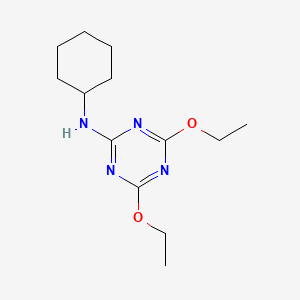![molecular formula C17H18N2O3 B5728327 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide, also known as MMPEB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMPEB is a benzamide derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been shown to interact with ion channels, particularly the voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to increase the activity of these channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis by activating the caspase pathway. In neurons, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide increases the activity of voltage-gated potassium channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one of the limitations of using 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
For the study of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide include the development of new drugs, the study of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in neurological disorders, and the exploration of its effects on other ion channels and its potential use in other fields.
Synthesis Methods
The synthesis of 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide involves a multistep process. The initial step involves the synthesis of 2-methoxybenzoic acid, which is further converted to 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with N-(3-methylphenyl) ethylenediamine to form 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. The final product is then purified through crystallization.
Scientific Research Applications
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied as a potential lead compound for the development of new drugs. In neuroscience, 2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to modulate the activity of ion channels, which could lead to the development of new treatments for neurological disorders.
properties
IUPAC Name |
2-methoxy-N-[2-(3-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-13(10-12)19-16(20)11-18-17(21)14-8-3-4-9-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTIHBPZCNTZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)

